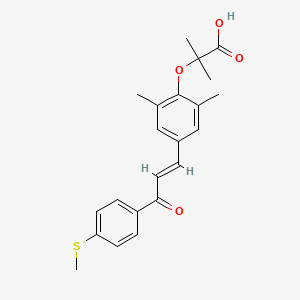

(E/Z)-Elafibranor

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Synonyms

Canonical SMILES

Isomeric SMILES

(E/Z)-Elafibranor (GFT505) is a highly potent, dual peroxisome proliferator-activated receptor (PPAR) α/δ agonist (EC50 = 45 nM and 175 nM, respectively) that serves as a benchmark compound in non-alcoholic steatohepatitis (NASH) and primary biliary cholangitis (PBC) research. Structurally characterized by a propenoyl double bond, the molecule exists as geometric isomers, with the E-isomer serving as the active pharmaceutical ingredient. For procurement professionals and analytical chemists, sourcing a rigorously characterized (E/Z)-Elafibranor standard or a high-purity E-isomer is critical. The precise quantification of the E/Z ratio dictates the compound's utility, whether as a biological probe for dual PPAR activation without PPARγ-associated adipogenesis, or as a system suitability standard for resolving isomeric impurities in chromatographic workflows .

Substituting (E/Z)-Elafibranor with older, single-target PPAR agonists like fenofibrate (PPARα) or pioglitazone (PPARγ) fundamentally alters experimental outcomes, as these alternatives fail to replicate Elafibranor's synergistic α/δ hepatoprotective profiles without inducing weight gain. Furthermore, procuring 'crude' or uncertified Elafibranor poses severe risks to reproducibility. The propenoyl linker is susceptible to E-to-Z photoisomerization; thus, generic batches lacking strict E/Z ratio certification often contain variable amounts of the less active Z-isomer. This isomeric variability directly confounds in vitro EC50 measurements and in vivo dosing. Consequently, selecting a vendor that provides a certified E/Z mixture for analytical resolution, or a >99% pure E-isomer protected from photo-degradation, is mandatory for reliable assay performance and analytical compliance [1].

Dual PPARα/δ Selectivity vs. Legacy Agonists

Elafibranor demonstrates highly selective dual agonism, with an EC50 of 45 nM for PPARα and 175 nM for PPARδ, while exhibiting negligible activity at PPARγ. In contrast, legacy benchmarks like fenofibrate are highly specific to PPARα, and pioglitazone targets PPARγ, which is associated with unwanted adipogenesis. This specific dual α/δ profile allows Elafibranor to improve lipid metabolism and reduce hepatic inflammation simultaneously without the weight-gain liabilities of PPARγ activation .

| Evidence Dimension | PPAR Receptor EC50 |

| Target Compound Data | Elafibranor (PPARα: 45 nM; PPARδ: 175 nM) |

| Comparator Or Baseline | Fenofibrate (PPARα selective) / Pioglitazone (PPARγ selective) |

| Quantified Difference | Dual α/δ activation with >10-fold selectivity over PPARγ |

| Conditions | In vitro transactivation assays |

Buyers must procure Elafibranor when experimental models require simultaneous hepatic lipid clearance and anti-inflammatory action without confounding PPARγ-induced adipogenesis.

Chromatographic Resolution of E/Z Isomers for System Suitability

The synthesis and storage of Elafibranor can generate the Z-isomer via photoisomerization or incomplete stereocontrol. Procuring a defined (E/Z)-Elafibranor mixture is essential for analytical laboratories to establish HPLC system suitability. A certified E/Z standard allows for baseline resolution (Rs > 1.5) between the active E-isomer and the Z-impurity under reverse-phase conditions, which cannot be achieved using a pure E-isomer standard alone. High-quality commercial batches of the active API maintain the Z-isomer strictly below 0.1% [1].

| Evidence Dimension | HPLC Peak Resolution (Rs) and Impurity Limit |

| Target Compound Data | (E/Z)-Elafibranor reference standard (Rs > 1.5 between isomers) |

| Comparator Or Baseline | Pure E-isomer standard (Rs = N/A, cannot verify separation) |

| Quantified Difference | Enables definitive quantification of Z-isomer down to <0.1% limits |

| Conditions | Reverse-phase HPLC/LC-MS method validation |

Analytical buyers require the E/Z mixture to validate stability-indicating methods and ensure that procured API batches meet the <0.1% Z-isomer purity threshold.

Photo-Stability and Handling Requirements

Elafibranor's propenoyl double bond is highly sensitive to ultraviolet and visible light, which triggers E-to-Z photoisomerization. Studies indicate that exposure to ambient laboratory light can rapidly increase the Z-isomer fraction, degrading the biological potency of the sample. Therefore, procurement specifications must mandate amber-vial packaging, inert gas backfilling, and -20°C storage. Compared to non-isomerizable compounds like fenofibrate, Elafibranor requires strict handling protocols (e.g., preparation under yellow light) to maintain its >98% E-isomer integrity during prolonged in vitro assays [1].

| Evidence Dimension | Isomeric Stability under Ambient Light |

| Target Compound Data | Elafibranor (Rapid E-to-Z photoisomerization) |

| Comparator Or Baseline | Non-alkene PPAR agonists (e.g., Fenofibrate) (Photostable) |

| Quantified Difference | Significant degradation of E-isomer purity if exposed to light |

| Conditions | Ambient light exposure vs. controlled dark/-20°C storage |

Procurement teams must ensure the vendor utilizes light-blocking packaging to prevent receipt of pre-degraded, isomerized material.

Analytical Method Development and API Qualification

Utilizing the (E/Z)-Elafibranor mixture as a chromatographic reference standard to validate HPLC/LC-MS methods, ensuring baseline resolution of geometric isomers and certifying that active Elafibranor batches contain <0.1% Z-isomer [1].

NASH and PBC In Vitro Modeling

Procuring high-purity E-isomer Elafibranor for 3D hepatic organoid or co-culture assays (e.g., HepMat cultures) where precise dual PPARα/δ agonism is required to reduce fibrosis (Col1a1 expression) and steatosis without PPARγ interference [2].

Pharmacokinetic and Stability Studies

Employing the compound in controlled photo-degradation and forced-degradation studies to map the E-to-Z isomerization kinetics, which is critical for formulating light-stable oral dosages or specialized drug delivery vehicles [3].

Purity

XLogP3

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

Appearance

Storage

UNII

Drug Indication

Treatment of primary biliary cholangitis

Treatment of non-alcoholic fatty liver disease (NAFLD) including non-alcoholic steatohepatitis (NASH)

Livertox Summary

Drug Classes

Mechanism of Action

KEGG Target based Classification of Drugs

Thyroid hormone like receptors

Peroxisome proliferator-activated receptor (PPAR)

NR1C1 (PPARA) [HSA:5465] [KO:K07294]

Other CAS

Absorption Distribution and Excretion

Following a single 120 mg oral dose (1.5 times the recommended dose) of 14C-radiolabelled elafibranor in healthy subjects, approximately 77.1% of the dose was recovered in feces, primarily as elafibranor (56.7% of the administered dose) and its major metabolite GFT1007 (6.08% of the administered dose). Approximately 19.3% was recovered in urine, primarily as glucuronide conjugate GFT3351 (11.8% of the administered dose). A negligible amount of unchanged elafibranor or GFT1007 was detectable in the urine. Biliary excretion of elafibranor in humans was suggested by the excretion of 60% of orally administered elafibranor in the bile of rats.

The mean apparent volume of distribution (Vd/F) of elafibranor in healthy subjects was 4731 L, following a single dose of 80 mg under fasted conditions.

The mean apparent total clearance (CL/F) of elafibranor was 50.0 L/h after a single 80 mg dose under fasted conditions.

Metabolism Metabolites

Wikipedia

Biological Half Life

Use Classification

Human drugs -> Rare disease (orphan)

Human Drugs -> FDA Approved Drug Products with Therapeutic Equivalence Evaluations (Orange Book) -> Active Ingredients

Dates

2: Kim W. [Treatment Options in Non-alcoholic Fatty Liver Disease]. Korean J Gastroenterol. 2017 Jun 25;69(6):353-358. doi: 10.4166/kjg.2017.69.6.353. Review. Korean. PubMed PMID: 28637104.

3: Perazzo H, Dufour JF. The therapeutic landscape of non-alcoholic steatohepatitis. Liver Int. 2017 May;37(5):634-647. doi: 10.1111/liv.13270. Epub 2016 Nov 7. Review. PubMed PMID: 27727520.

4: Rotman Y, Sanyal AJ. Current and upcoming pharmacotherapy for non-alcoholic fatty liver disease. Gut. 2017 Jan;66(1):180-190. doi: 10.1136/gutjnl-2016-312431. Epub 2016 Sep 19. Review. PubMed PMID: 27646933.

5: Townsend SA, Newsome PN. Non-alcoholic fatty liver disease in 2016. Br Med Bull. 2016 Sep;119(1):143-56. doi: 10.1093/bmb/ldw031. Epub 2016 Aug 19. Review. PubMed PMID: 27543499.

6: Brodosi L, Marchignoli F, Petroni ML, Marchesini G. NASH: A glance at the landscape of pharmacological treatment. Ann Hepatol. 2016 Sep-Oct;15(5):673-81. doi: 10.5604/16652681.1212318. Review. PubMed PMID: 27493105.

7: Ratziu V. Novel Pharmacotherapy Options for NASH. Dig Dis Sci. 2016 May;61(5):1398-405. doi: 10.1007/s10620-016-4128-z. Epub 2016 Mar 22. Review. PubMed PMID: 27003143.

8: Dajani A, AbuHammour A. Treatment of nonalcoholic fatty liver disease: Where do we stand? an overview. Saudi J Gastroenterol. 2016 Mar-Apr;22(2):91-105. doi: 10.4103/1319-3767.178527. Review. PubMed PMID: 26997214; PubMed Central PMCID: PMC4817303.

9: Liu ZM, Hu M, Chan P, Tomlinson B. Early investigational drugs targeting PPAR-α for the treatment of metabolic disease. Expert Opin Investig Drugs. 2015 May;24(5):611-21. doi: 10.1517/13543784.2015.1006359. Epub 2015 Jan 21. Review. PubMed PMID: 25604802.

10: Cariou B, Staels B. GFT505 for the treatment of nonalcoholic steatohepatitis and type 2 diabetes. Expert Opin Investig Drugs. 2014 Oct;23(10):1441-8. doi: 10.1517/13543784.2014.954034. Epub 2014 Aug 28. Review. PubMed PMID: 25164277.

11: Sahebkar A, Chew GT, Watts GF. New peroxisome proliferator-activated receptor agonists: potential treatments for atherogenic dyslipidemia and non-alcoholic fatty liver disease. Expert Opin Pharmacother. 2014 Mar;15(4):493-503. doi: 10.1517/14656566.2014.876992. Epub 2014 Jan 16. Review. PubMed PMID: 24428677.